molecular formula C5H8ClN B2795923 2-Ethynylazetidine hydrochloride CAS No. 2174001-44-4

2-Ethynylazetidine hydrochloride

Cat. No. B2795923
CAS RN: 2174001-44-4
M. Wt: 117.58
InChI Key: HSUQISAQVNWGLF-UHFFFAOYSA-N
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Description

2-Ethynylazetidine hydrochloride is a chemical compound with the CAS Number: 2174001-44-4 . It has a molecular weight of 117.58 and

Scientific Research Applications

Synthesis and Stereochemistry

  • 2-Ethynylaziridines, closely related to 2-Ethynylazetidine hydrochloride, have been utilized as chiral carbon nucleophiles in the stereoselective synthesis of 1,3-amino alcohols with three contiguous chiral centers. This process involves the treatment of N-protected 3-alkyl-2-ethynylaziridines with indium iodide in the presence of palladium catalysts and water, highlighting the compound's role in constructing complex stereochemical architectures (Ohno, Hamaguchi, & Tanaka, 2001).

Chemical Modifications and Derivatives

  • The compound has been part of studies for the development of novel chiral auxiliaries, such as in the synthesis of enantiopure alkaloidal natural products, demonstrating its versatility in organic synthesis and the production of complex molecules with potential pharmacological activities (Wang, Dong, Sun, Xu, Li, & Hu, 2005).

Nucleophilic Substitution Reactions

  • Research involving 2-ethynylpyridines, which share a functional group with 2-Ethynylazetidine hydrochloride, describes efficient hydrochlorination without special reagents. The reaction highlights the compound's reactivity and potential for forming structurally diverse derivatives through nucleophilic substitution, which could be relevant for developing new chemical entities (Muragishi, Asahara, & Nishiwaki, 2017).

Radical Reactions for Ethynyl Group Introduction

  • A novel method has been explored for the stereoselective introduction of an ethynyl group, relevant to 2-Ethynylazetidine hydrochloride, using a silicon tether. This approach is significant for introducing ethynyl groups into various substrates, demonstrating the compound's utility in synthetic organic chemistry (Sukeda, Ichikawa, Matsuda, & Shuto, 2003).

properties

IUPAC Name

2-ethynylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N.ClH/c1-2-5-3-4-6-5;/h1,5-6H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUQISAQVNWGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2174001-44-4
Record name 2-ethynylazetidine hydrochloride
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